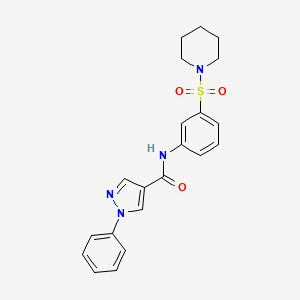![molecular formula C19H19N3O4S2 B7477728 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function.
Mécanisme D'action
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 exerts its effects by binding to and activating CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function. When activated, CB1 receptors are primarily responsible for the psychoactive effects of cannabinoids, while CB2 receptors are involved in immune function and inflammation.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have a variety of biochemical and physiological effects in the body. These include the activation of CB1 and CB2 receptors, which can lead to changes in pain perception, appetite, and immune function. This compound-2201 has also been shown to induce hypothermia in mice, which is a common effect of CB1 receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound-2201 is its potential for abuse and dependence, which could limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could be useful for studying the physiological effects of these receptors in more detail. Another area of interest is the development of novel synthetic cannabinoids with unique pharmacological profiles, which could lead to the discovery of new therapeutic targets for a variety of diseases and conditions.
Méthodes De Synthèse
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 can be synthesized using a variety of methods, including the reaction of 2-methyl-2-oxo-1,3-dithiolane with 2-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can then be sulfonated with chlorosulfonic acid and reacted with ammonia to form the final product.
Applications De Recherche Scientifique
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 has been used extensively in scientific research to study the effects of cannabinoids on the body. One study found that this compound-2201 was able to activate CB1 and CB2 receptors with high potency, suggesting that it could be a useful tool for studying the physiological effects of these receptors. Another study found that this compound-2201 was able to induce hypothermia in mice, which is a common effect of CB1 receptor activation.
Propriétés
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-8-9-14(12-15(13)18(23)21-19-20-10-11-27-19)28(24,25)22(2)16-6-4-5-7-17(16)26-3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPRPAFLUOQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)